tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate
Overview
Description
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a furan ring, and a phenylethylidene hydrazinecarboxylate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Synthesis of the hydrazinecarboxylate: The hydrazinecarboxylate moiety can be introduced by reacting the intermediate with tert-butyl carbazate.
Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the hydrazinecarboxylate under appropriate conditions to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazinecarboxylate moiety can be reduced to form corresponding amines.
Substitution: The phenylethylidene group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The furan ring and hydrazinecarboxylate moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate can be compared with similar compounds such as:
tert-Butyl (furan-2-ylmethyl)carbamate: This compound shares the furan-2-ylmethyl group but lacks the phenylethylidene hydrazinecarboxylate moiety.
tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate: This compound has a similar structure but differs in the presence of an oxoethyl group instead of the phenylethylidene group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₉H₃₁N₃O₄
- Molecular Weight : 345.48 g/mol
The structure features a hydrazinecarboxylate moiety linked to a furan and phenylethylidene group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of potential therapeutic application:
-
Antiviral Activity :
- Recent studies have highlighted the role of furan derivatives in inhibiting viral proteases, particularly in the context of SARS-CoV-2. Compounds similar to this compound have demonstrated significant inhibition against the main protease (Mpro) of SARS-CoV-2. For instance, derivatives with furan groups exhibited IC50 values ranging from 1.55 μM to 10.76 μM, indicating potent antiviral activity .
- Cytotoxicity :
-
Mechanisms of Action :
- The mechanism by which these compounds exert their effects often involves reversible covalent interactions with target proteins, leading to inhibition of enzymatic activity. This has been exemplified by studies showing that certain furan derivatives act as reversible covalent inhibitors of viral proteases .
Case Study 1: SARS-CoV-2 Main Protease Inhibition
A study conducted on a series of furan derivatives identified several compounds as effective inhibitors of the SARS-CoV-2 main protease (Mpro). Among these, compound F8-B22 displayed an IC50 value of 1.55 μM, significantly lower than that of its precursor compounds. The structure-based drug design approach facilitated the optimization of these compounds for enhanced potency .
Case Study 2: Structure Activity Relationship (SAR)
Investigations into the structure-activity relationship (SAR) of furan-containing hydrazine derivatives revealed that modifications in the substituents significantly affected their biological activity. For instance, changing specific functional groups led to variations in inhibitory potency against Mpro, highlighting the importance of molecular structure in drug efficacy .
Data Table: Biological Activity Summary
Compound Name | IC50 (μM) | CC50 (μM) | Target |
---|---|---|---|
F8-B22 | 1.55 | >100 | SARS-CoV-2 Mpro |
F8-S43 | 10.76 | >100 | SARS-CoV-2 Mpro |
F8 | 21.28 | N.T. | SARS-CoV-2 Mpro |
Note : N.T. = Not Tested
Properties
IUPAC Name |
tert-butyl N-[[C-benzyl-N-(furan-2-ylmethyl)carbonimidoyl]amino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-20-16(12-14-8-5-4-6-9-14)19-13-15-10-7-11-23-15/h4-11H,12-13H2,1-3H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWUURORGVGWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NCC1=CC=CO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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